AD 0261
Overview
Description
Preparation Methods
The synthesis of AD 0261 involves several steps, including the preparation of crude compounds, screening, and purification. The conventional workflow includes the synthesis of target compounds, followed by screening using LC-MS, and manual development of the preparative method . The advanced workflow involves automatic screening and scale-up using specialized software, which enhances the efficiency and accuracy of the purification process .
Chemical Reactions Analysis
AD 0261 undergoes several types of chemical reactions, including:
Substitution: This compound inhibits cytokine release and/or production from PHA-P-stimulated lymphocytes in a dose-dependent manner.
Common reagents and conditions used in these reactions include enzyme immunoassay kits for IL-2 release estimation, FITC-labelled monoclonal antibodies for IL-2 receptor expression quantitation, and trypan blue exclusion test or propidium iodide staining for cell viability determination .
Scientific Research Applications
AD 0261 has a wide range of scientific research applications, including:
Mechanism of Action
AD 0261 exerts its effects by scavenging free radicals, thereby inhibiting the generation of lipid peroxides and superoxide anions . The compound also inhibits cytokine release and/or production from PHA-P-stimulated lymphocytes in a dose-dependent manner . Additionally, this compound suppresses ornithine decarboxylase activity, which is indicative of its role in inhibiting lymphocyte activation .
Comparison with Similar Compounds
AD 0261 is unique in its strong inhibitory action on the generation of lipid peroxides and superoxide anions . Similar compounds include:
2-Chloro-N-cyclopentyl-2′-C-methyladenosine: An adenosine receptor antagonist.
GW-493838: Another adenosine receptor antagonist.
MRS-1191: An adenosine receptor antagonist.
These compounds share similar inhibitory actions but differ in their specific molecular targets and pathways involved.
Properties
IUPAC Name |
2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQVXULNKIDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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